Ethyl 4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 4-methylthiazole-5-carboxylate is a compound with the molecular formula C7H9NO2S . It’s also known by other names such as Ethyl 4-methyl-1,3-thiazole-5-carboxylate and 4-Methyl-5-thiazolecarboxylic acid ethyl ester . The compound has a molecular weight of 171.22 g/mol .
Synthesis Analysis
A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials has been described . Under mild reaction conditions, some of the products with an alkyl group on the 2-amino group or with various groups on the 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives in an efficient way instead of the traditional two-step reaction .
Molecular Structure Analysis
The IUPAC name for Ethyl 4-methylthiazole-5-carboxylate is ethyl 4-methyl-1,3-thiazole-5-carboxylate . The InChI code is 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=CS1)C .
Physical And Chemical Properties Analysis
Ethyl 4-methylthiazole-5-carboxylate has a molecular weight of 171.22 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 67.4 Ų .
Scientific Research Applications
Antimicrobial Activities
Ethyl 4-methylthiazole-5-carboxylate derivatives have been explored for their antimicrobial properties. Desai et al. (2019) synthesized derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated their antimicrobial activities against various bacterial and fungal strains. The study highlighted the structure-activity relationships of these molecules, providing insights into their potential as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Fluorescent Probes for Biothiols Detection
Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This probe was effectively used for the detection of biothiols in living cells, demonstrating its potential in analytical chemistry and diagnostics (Wang et al., 2017).
Synthesis of Novel Compounds
Dovlatyan et al. (2004) investigated the acylation of ethyl ester and anilide derivatives of 2-amino-4-methylthiazole-5-carboxylic acid to create novel compounds. These derivatives have potential applications in the development of new chemical entities for various scientific purposes (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Safety And Hazards
While specific safety and hazard information for Ethyl 4-methylthiazole-5-carboxylate is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Ethyl 4-methylthiazole-5-carboxylate and its derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, future research could focus on exploring the potential applications of this compound and its derivatives in medicinal chemistry.
properties
IUPAC Name |
ethyl 4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISQBJLUORKXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942774 | |
Record name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylthiazole-5-carboxylate | |
CAS RN |
20582-55-2 | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20582-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20582-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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